molecular formula C15H18ClN5O2S B13743449 1-Guanidino-4-chloro-7-cyclopentylsulfamoyl-isoquinoline

1-Guanidino-4-chloro-7-cyclopentylsulfamoyl-isoquinoline

Cat. No.: B13743449
M. Wt: 367.9 g/mol
InChI Key: QABOEPAYXSLSDJ-UHFFFAOYSA-N
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Description

1-Guanidino-4-chloro-7-cyclopentylsulfamoyl-isoquinoline is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a guanidino group, a chloro substituent, and a cyclopentylsulfamoyl group attached to an isoquinoline backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Guanidino-4-chloro-7-cyclopentylsulfamoyl-isoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of isoquinoline derivatives with guanidine and chlorinating agents under controlled conditions. The cyclopentylsulfamoyl group is introduced through sulfonation reactions using appropriate sulfonating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Guanidino-4-chloro-7-cyclopentylsulfamoyl-isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted isoquinoline derivatives.

Scientific Research Applications

1-Guanidino-4-chloro-7-cyclopentylsulfamoyl-isoquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Guanidino-4-chloro-7-cyclopentylsulfamoyl-isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidino group can form hydrogen bonds and electrostatic interactions with target molecules, while the chloro and cyclopentylsulfamoyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Guanidino-4-chloro-7-sulfamoyl-isoquinoline
  • 1-Guanidino-4-chloro-7-methylsulfamoyl-isoquinoline
  • 1-Guanidino-4-chloro-7-ethylsulfamoyl-isoquinoline

Uniqueness

1-Guanidino-4-chloro-7-cyclopentylsulfamoyl-isoquinoline is unique due to the presence of the cyclopentylsulfamoyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H18ClN5O2S

Molecular Weight

367.9 g/mol

IUPAC Name

2-[4-chloro-7-(cyclopentylsulfamoyl)isoquinolin-1-yl]guanidine

InChI

InChI=1S/C15H18ClN5O2S/c16-13-8-19-14(20-15(17)18)12-7-10(5-6-11(12)13)24(22,23)21-9-3-1-2-4-9/h5-9,21H,1-4H2,(H4,17,18,19,20)

InChI Key

QABOEPAYXSLSDJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=CN=C3N=C(N)N)Cl

Origin of Product

United States

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